6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER typically involves the reaction of 3,4-dichlorophenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3,4-dichlorophenyl hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazine core. The final step involves the reaction of this core with 4-methoxybenzyl chloride under basic conditions to form the target compound .
Chemical Reactions Analysis
4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiadiazine core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar compounds to 4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features and pharmacological activities but differ in their specific substituents and overall potency. Some examples of similar compounds are:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have been studied for their antimicrobial and anticancer activities.
1,2,4-Triazole derivatives: These compounds are known for their broad-spectrum biological activities, including antifungal, antibacterial, and antiviral properties.
Properties
Molecular Formula |
C18H14Cl2N4O2S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H14Cl2N4O2S/c1-25-12-3-5-13(6-4-12)26-9-17-21-22-18-24(17)23-16(10-27-18)11-2-7-14(19)15(20)8-11/h2-8H,9-10H2,1H3 |
InChI Key |
QMVUCOMLIHREAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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